

Theoretical and Experimental Insights into 2,5-Dianilinoterephthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dianilinoterephthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on **2,5-dianilinoterephthalic acid**, a molecule of interest in materials science and medicinal chemistry. This document synthesizes available data on its synthesis, crystal structure, and predicted electronic properties, offering a valuable resource for researchers engaged in the development of novel materials and therapeutics.

Molecular Structure and Physicochemical Properties

2,5-Dianilinoterephthalic acid ($C_{20}H_{16}N_2O_4$) is a derivative of terephthalic acid featuring two aniline groups substituted at the 2 and 5 positions of the benzene ring. This substitution imparts specific electronic and structural characteristics to the molecule, influencing its chemical reactivity and potential applications.

Table 1: Physicochemical Properties of **2,5-Dianilinoterephthalic Acid**

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₆ N ₂ O ₄	PubChem
Molecular Weight	348.35 g/mol	PubChem[1]
IUPAC Name	2,5-bis(phenylamino)terephthalic acid	PubChem[1]
CAS Number	10109-95-2	PubChem[1]
Canonical SMILES	<chem>C1=CC=C(C=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3)C(=O)O</chem>	PubChem[1]
InChI Key	ZJQZWNLKRBUEKX-UHFFFAOYSA-N	PubChem[1]

Synthesis Protocols

The synthesis of **2,5-dianilinoterephthalic acid** can be achieved through the reaction of a succinyl succinate ester with aniline, followed by oxidation and hydrolysis. The following protocols are based on established methods described in the literature.

Synthesis from Diethyl Succinylsuccinate

This method involves the condensation of diethyl succinylsuccinate with aniline, followed by oxidation and saponification.

Experimental Workflow:



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Figure 1: General workflow for the synthesis of **2,5-dianilinoterephthalic acid**.

Detailed Protocol:

- **Condensation:** A mixture of diethyl succinylsuccinate, aniline, and glacial acetic acid in a suitable solvent (e.g., methanol) is heated under reflux.
- **Oxidation:** Air is bubbled through the reaction mixture, or a suitable oxidizing agent is added to facilitate the aromatization of the dihydroterephthalate intermediate.
- **Saponification:** An aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide) is added to the reaction mixture, which is then heated to hydrolyze the ester groups.
- **Acidification:** The reaction mixture is cooled, and a mineral acid (e.g., sulfuric acid) is added to precipitate the **2,5-dianilinoterephthalic acid**.
- **Purification:** The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Structure and Solid-State Properties

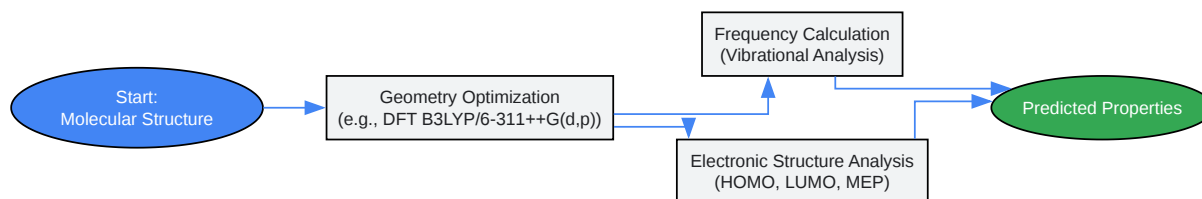
While the crystal structure of the free acid **2,5-dianilinoterephthalic acid** is not readily available in the public domain, the structures of its alkali and alkaline-earth metal salts have been investigated. These studies provide valuable insights into the coordination chemistry and solid-state packing of the dianion.

In the solid state, the dianion of **2,5-dianilinoterephthalic acid** has been shown to form layered structures with metal cations. For instance, in its lithium and magnesium salts, the crystal structure consists of alternating bilayers of the 2,5-(dianilino)terephthalate dianions and hydrated metal cations. The conformation of the organic anion and the interlayer distance are influenced by the nature and coordination of the metal cation.

Theoretical Studies: An Overview

Direct theoretical studies focusing specifically on **2,5-dianilinoterephthalic acid** are limited in publicly accessible literature. However, computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the electronic and structural properties of such molecules. Based on studies of similar aromatic carboxylic acids and aniline derivatives, a

theoretical investigation of **2,5-dianilinoterephthalic acid** would typically involve the following workflow:



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Figure 2: A typical workflow for the theoretical study of an organic molecule.

Computational Methodology

A standard computational approach for a molecule like **2,5-dianilinoterephthalic acid** would employ DFT calculations. A common choice of functional and basis set for such systems is B3LYP with the 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost for geometry optimization and electronic property calculations.

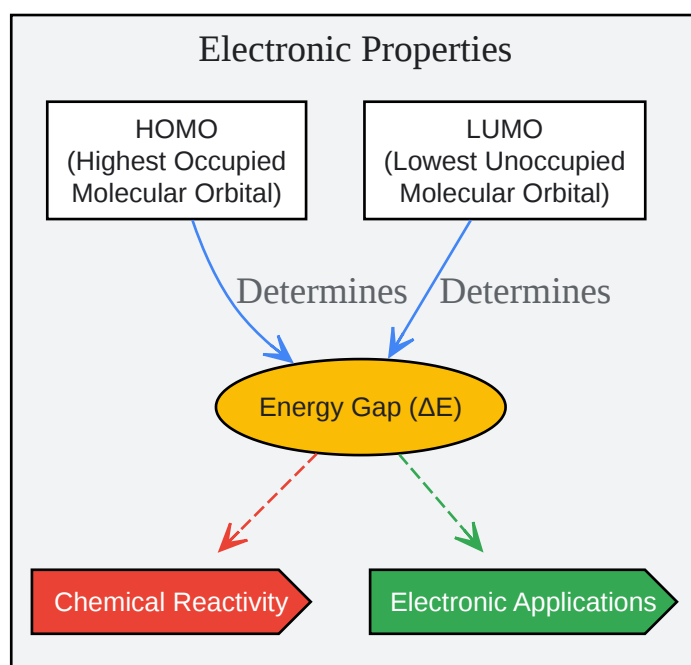
Table 2: Typical Computational Parameters for DFT Studies

Parameter	Recommended Method/Basis Set	Purpose
Method	Density Functional Theory (DFT)	To calculate the electronic structure of the molecule.
Functional	B3LYP	A hybrid functional that often provides reliable results for organic molecules.
Basis Set	6-311++G(d,p)	A triple-zeta basis set with diffuse and polarization functions, suitable for describing anions and hydrogen bonding.
Solvent Model	Polarizable Continuum Model (PCM)	To simulate the effect of a solvent on the molecular properties.

Predicted Electronic Properties

Based on the structure of **2,5-dianilinoterephthalic acid**, with its electron-donating aniline groups and electron-withdrawing carboxylic acid groups, several key electronic properties can be anticipated.

- Molecular Electrostatic Potential (MEP):** The MEP surface would likely show negative potential (red/yellow) around the carboxylic acid groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the amine protons.
- Frontier Molecular Orbitals (HOMO-LUMO):** The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich aniline moieties and the central benzene ring. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be distributed over the electron-deficient terephthalic acid core. The energy gap between the HOMO and LUMO will be a critical parameter in determining the molecule's reactivity and its potential as an electronic material.



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Figure 3: Relationship between frontier molecular orbitals and molecular properties.

Potential Applications

The unique structure of **2,5-dianilinoterephthalic acid**, featuring both hydrogen bond donors (amine and carboxylic acid protons) and acceptors (carbonyl and amine nitrogens), makes it a versatile building block for supramolecular chemistry and materials science.

- **Metal-Organic Frameworks (MOFs):** The dicarboxylic acid functionality allows it to act as a linker in the construction of MOFs. The aniline groups can introduce additional functionality and redox activity into the framework.
- **Pigments and Dyes:** The extended π -conjugation in the molecule suggests that it may possess interesting chromophoric properties.
- **Pharmaceuticals:** The presence of the aniline and carboxylic acid moieties provides sites for potential biological interactions, making it a scaffold of interest in drug discovery.

Conclusion

2,5-Dianilinoterephthalic acid is a molecule with significant potential in various scientific fields. While experimental data on its synthesis and solid-state structure are available, a comprehensive theoretical understanding of its electronic properties is still an area ripe for exploration. This guide provides a foundational understanding of the molecule and highlights the need for further computational studies to fully elucidate its properties and unlock its potential for advanced applications. Researchers are encouraged to build upon the information presented herein to further investigate this promising compound.

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References

- 1. 2,5-Dianilinoterephthalic acid | C₂₀H₁₆N₂O₄ | CID 82351 - PubChem [pubchem.ncbi.nlm.nih.gov]
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